2H-1-Benzopyran-2-one, 7-amino-3-phenyl, also known as 3-Phenyl-7-aminocoumarin, is a coumarin derivative that has been synthesized and characterized by various research groups. The most common synthesis method involves the Pechmann condensation of resorcinol with phenylacetic acid in the presence of concentrated sulfuric acid []. The resulting product can be further purified using techniques like column chromatography and recrystallization.
Research suggests that 3-Phenyl-7-aminocoumarin possesses various biological activities, making it a potential candidate for drug discovery. Studies have reported the following:
Beyond its potential in drug discovery, 3-Phenyl-7-aminocoumarin may have applications in other fields:
2H-1-Benzopyran-2-one, 7-amino-3-phenyl, also known as 3-phenylcoumarin, is a member of the coumarin family characterized by its benzopyran structure. The molecular formula of this compound is C15H11NO2, and it features a phenyl group at the 3-position and an amino group at the 7-position of the coumarin ring system. This compound is recognized for its diverse biological activities and potential applications in medicinal chemistry.
The chemical reactivity of 2H-1-benzopyran-2-one, 7-amino-3-phenyl is influenced by its functional groups. Key reactions include:
2H-1-benzopyran-2-one, 7-amino-3-phenyl exhibits a range of biological activities:
Several synthetic routes have been developed for the preparation of 2H-1-benzopyran-2-one, 7-amino-3-phenyl:
The applications of 2H-1-benzopyran-2-one, 7-amino-3-phenyl span various fields:
Interaction studies involving 2H-1-benzopyran-2-one, 7-amino-3-phenyl have focused on:
Several compounds share structural similarities with 2H-1-benzopyran-2-one, 7-amino-3-phenyl. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
7-Hydroxycoumarin | Hydroxy group at position 7 | Known for strong antioxidant properties |
Coumarin | Basic coumarin structure without substitutions | Found in many plants; used in flavoring |
4-Methylcoumarin | Methyl group at position 4 | Exhibits fluorescence; used in photochemistry |
6-Aminocoumarin | Amino group at position 6 | Potential antimicrobial properties |
The uniqueness of 2H-1-benzopyran-2-one, 7-amino-3-phenyl lies in its specific combination of an amino group and a phenyl substituent on the coumarin ring, which enhances its biological activity compared to other derivatives.